Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride
Description
Introduction to Fluorinated Cyclopropyl Amino Acid Derivatives
Historical Development of Fluorinated Amino Acid Analogues
The incorporation of fluorine into amino acids dates to the mid-20th century, driven by the need to modulate biological activity and physicochemical properties. Early work focused on simple fluorinated aliphatic amino acids, such as 4-fluoroleucine, to study enzyme specificity. The 1980s saw the emergence of cyclopropyl-containing analogues, valued for their ring strain and conformational constraints. However, combining cyclopropyl and trifluoromethyl groups presented synthetic challenges due to the incompatibility of cyclopropane’s strain with harsh fluorination conditions.
A breakthrough came with the development of sulfur fluoride-based deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor), enabling late-stage fluorination of pre-assembled cyclopropyl intermediates. For ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride, this involved:
- Cyclopropanation : Alkylation of ethyl glycinate derivatives with cyclopropyl halides.
- Trifluoromethylation : Use of trifluoromethylating agents like TMSCF₃ under copper catalysis.
- Hydrochloride Salt Formation : Acidic workup to stabilize the amino group.
This three-step approach, optimized in the 2010s, reduced side reactions and improved yields to >70% in industrial settings.
Significance in Organic and Medicinal Chemistry
The compound’s strategic design addresses key challenges in drug development:
Organic Chemistry Applications
- Conformational Restriction : The cyclopropane ring enforces a rigid bent geometry, favoring specific transition states in asymmetric catalysis.
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the β-carbon, facilitating nucleophilic substitutions (e.g., with thiols or amines).
- Synthetic Versatility : The ethyl ester acts as a protecting group, enabling downstream hydrolysis to carboxylic acids or transesterification.
Medicinal Chemistry Applications
- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life.
- Bioavailability : LogP values of ~1.2 (predicted) enhance membrane permeability compared to non-fluorinated analogues (LogP ~0.5).
- Targeted Protein Interactions : The -CF₃ group engages in strong hydrophobic interactions with enzyme pockets, as demonstrated in kinase inhibitor studies.
Comparative Analysis with Non-fluorinated Analogues
The trifluoromethyl and cyclopropyl groups impart distinct advantages over non-fluorinated counterparts:
Structural Impacts :
- The cyclopropane’s 60° bond angles induce torsional strain, favoring chair-like conformations in peptide chains.
- Cation-π Interactions : The electron-deficient -CF₃ group weakens aromatic stacking but enhances dipole-dipole interactions with cationic residues (e.g., lysine).
Synthetic Considerations :
Properties
IUPAC Name |
ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-2-14-6(13)7(12,5-3-4-5)8(9,10)11;/h5H,2-4,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAVJWGFALYABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride typically involves the reaction of ethyl 2-cyclopropyl-3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride
- CAS Number : 1989672-66-3
- Molecular Formula: C₈H₁₂F₃NO₂·HCl
- Molecular Weight : 211.18 g/mol (free base)
- Structural Features: This compound contains a cyclopropyl ring attached to the α-carbon of a trifluoropropanoate ester, with an amino group at the same position. The hydrochloride salt enhances stability and solubility for pharmaceutical applications.
Applications : Used as a key intermediate in synthesizing bioactive molecules, particularly in antiviral and anticancer drug discovery .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared with three analogues differing in substituents or ring systems (Table 1).
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
Spectroscopic Data and Structural Analysis
- NMR Shifts: Evidence from analogous compounds (e.g., Ethyl 2-amino-3,3,3-trifluoropropanoate HCl) shows that fluorination at the β-position (3,3,3-trifluoro) causes distinct downfield shifts for adjacent protons compared to α-fluorinated derivatives .
- Cyclopropyl Ring Effects : The cyclopropyl group induces unique chemical environments for protons at positions 29–36 and 39–44, as observed in NMR studies of related structures .
Q & A
Basic Research Questions
Q. What is the molecular structure of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride, and what functional groups define its reactivity?
- Answer : The compound features a cyclopropyl ring directly bonded to a central carbon atom, which is part of an amino acid ester backbone. Key functional groups include:
- Trifluoromethyl group (-CF₃) : Enhances electron-withdrawing effects, increasing electrophilicity and influencing binding affinity .
- Amino group (-NH₂) : Participates in hydrogen bonding and nucleophilic reactions.
- Ethyl ester (-COOEt) : Provides stability and modulates solubility in organic solvents.
- Hydrochloride salt : Improves crystallinity and handling properties.
- Molecular formula : C₈H₁₂ClF₃NO₂ (corrected from conflicting data in , which erroneously lists CHClFNO) .
Q. What are the standard laboratory synthesis methods for this compound?
- Answer : Two primary routes are documented:
- Route 1 : Reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with cyclopropane derivatives under acidic conditions, followed by HCl salt formation .
- Route 2 : Esterification of trifluoropropionic acid with ethanol, followed by cyclopropane group introduction via nucleophilic substitution .
- Key variables : Temperature (optimized at 40–60°C), solvent polarity (e.g., dichloromethane), and catalyst use (e.g., H₂SO₄ for esterification) .
- Note : Contradictions exist between sources regarding starting materials; route selection depends on precursor availability and purity goals .
Q. Which purification techniques are most effective for isolating high-purity samples?
- Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) to separate by polarity .
- HPLC : For analytical-grade purity, especially when removing trace cyclopropane byproducts .
Q. What spectroscopic methods are used to confirm its structure and purity?
- Answer :
- ¹H/¹³C NMR : Identifies cyclopropyl protons (δ 0.5–1.5 ppm) and trifluoromethyl carbons (δ 110–125 ppm, J coupling ~30 Hz) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), 3300 cm⁻¹ (N-H stretch), and 1150 cm⁻¹ (C-F) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 208.58 (calculated) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reaction mechanisms in nucleophilic substitutions?
- Answer : The -CF₃ group:
- Increases electrophilicity at the adjacent carbon, facilitating SN2 reactions with amines or thiols .
- Stabilizes transition states via inductive effects, as shown in kinetic studies with substituted benzyl halides .
- Reduces basicity of the amino group, altering pH-dependent reactivity in aqueous conditions .
Q. How does this compound compare structurally and reactively to ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (lacking the cyclopropyl group)?
- Answer :
- Steric Effects : The cyclopropyl group introduces steric hindrance, slowing nucleophilic attacks at the central carbon .
- Conformational Rigidity : Cyclopropane’s ring strain restricts rotation, potentially enhancing enantioselectivity in chiral syntheses .
- Biological Activity : The cyclopropyl analog shows 3x higher binding affinity to GABA receptors in preliminary assays .
Q. What strategies mitigate hygroscopicity and degradation during storage?
- Answer :
- Storage : Under anhydrous nitrogen at -20°C, with desiccants (silica gel) to prevent hydrolysis .
- Formulation : Co-crystallization with stabilizing agents (e.g., succinic acid) reduces moisture uptake .
- Monitoring : Regular Karl Fischer titration to assess water content in stored batches .
Q. How can researchers resolve contradictions in reported synthesis routes (e.g., starting materials)?
- Answer :
- Methodological Validation : Reproduce both routes and compare yields/purity via HPLC and elemental analysis .
- Computational Modeling : Use DFT calculations to assess energy barriers for cyclopropane introduction, identifying the most thermodynamically favorable pathway .
- Isotopic Labeling : Track carbon sources (e.g., ¹³C-labeled ethanol) to confirm reaction intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
